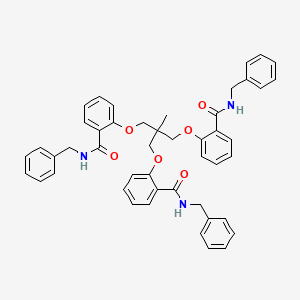![molecular formula C38H80N2O4 B11927185 Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is a synthetic organic compound characterized by its unique structure, which includes two hexadecylamino groups and four hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexadecylamine and a suitable hexane derivative.
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as alkylation or acylation.
Introduction of Amino Groups: Hexadecylamino groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Control of temperature and pressure to achieve desired yields.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amines or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in cell membrane interactions. The long hexadecyl chains can mimic lipid bilayers, making it useful in the study of membrane proteins and lipid interactions.
Medicine
In medicine, (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is investigated for its potential as a drug delivery agent. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate drugs and enhance their delivery to target tissues.
Industry
In industry, this compound is explored for its use in the formulation of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol involves its interaction with biological membranes. The hexadecyl chains insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane proteins and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4R,5S)-Hexane-1,2,3,4,5,6-hexaol: A polyhydric alcohol with similar hydroxyl groups but lacking the hexadecylamino groups.
(2S,3S,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(sulfooxy)methyl-tetrahydro-2H-pyran-2-yl: A compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is unique due to its combination of hexadecylamino and hydroxyl groups. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Formule moléculaire |
C38H80N2O4 |
|---|---|
Poids moléculaire |
629.1 g/mol |
Nom IUPAC |
1,6-bis(hexadecylamino)hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C38H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-33-35(41)37(43)38(44)36(42)34-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-44H,3-34H2,1-2H3 |
Clé InChI |
ZQNNKLUCKJTSNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNCC(C(C(C(CNCCCCCCCCCCCCCCCC)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)



![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)

![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)




